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Drug Profile and Study Rationale

Carmegliptin represents an investigational oral anti-hyperglycemic agent classified as a dipeptidyl

peptidase IV (DPP-IV) inhibitor developed for managing Type 2 diabetes. As a highly selective and potent

reversible competitive inhibitor of DPP-IV, Carmegliptin functions by prolonging the activity of incretin

hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon

release, and ultimately improving glycemic control without associated weight gain or significant

hypoglycemia risk [1]. The pharmacological profile of Carmegliptin includes promising effects on insulin

sensitivity, hepatic glucose production, and pancreatic β-cell protection based on preclinical models [1].

The primary rationale for conducting a clinical interaction study with verapamil stems from Carmegliptin's

identification as a P-glycoprotein (Pgp) substrate during in vitro investigations. Pgp, situated at critical

pharmacological barriers (intestinal epithelium, hepatocytes, renal tubules), significantly influences drug

absorption, distribution, and elimination. Verapamil, a recognized model Pgp inhibitor, was selected both

for its established interaction potential and clinical relevance to diabetic populations where cardiovascular

comorbidities frequently necessitate calcium channel blocker therapy [1]. This study aimed to characterize

potential pharmacokinetic interactions and safety implications when these agents are co-administered.

Clinical Study Design
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Overall Design and Objectives

This investigation employed a non-randomized, open-label, single-center, fixed-sequence design

conducted in 16 healthy male volunteers. The study incorporated five distinct treatment periods to

comprehensively evaluate both single and multiple-dose interactions between Carmegliptin and verapamil

[1]. The primary objective focused on quantifying the interaction potential of Carmegliptin with the P-

glycoprotein transporter through verapamil co-administration, while secondary objectives included safety

and tolerability assessments of Carmegliptin alone and combined with verapamil [1].

The study population consisted of healthy male volunteers aged 18-50 years with body mass indices

ranging from 18-32 kg/m². Key exclusion criteria included significant smoking (>5 cigarettes/day), use of

herbal medications, history of substance abuse, and any clinically relevant medical conditions that could

compromise safety or interpretability. The study received ethics committee approval and was conducted in

accordance with the Declaration of Helsinki and Good Clinical Practice guidelines [1].

Treatment Protocol and Timeline

Participants received a carefully sequenced regimen over 15 days:

Day 1: Single 150 mg dose of Carmegliptin alone (Carmegliptin single dose)
Day 7: Single 80 mg dose of verapamil alone (Verapamil single dose)

Day 10: Single 150 mg dose of Carmegliptin plus verapamil 80 mg t.i.d. (Carmegliptin + acute
verapamil)

Days 11-14: Verapamil 80 mg t.i.d. alone (Verapamil t.i.d.)
Day 15: Single 150 mg dose of Carmegliptin plus verapamil 80 mg t.i.d. (Carmegliptin + chronic

verapamil) [1]

This sequential design enabled researchers to isolate the effects of each drug, evaluate initial co-

administration dynamics, and assess potential changes after verapamil reached steady-state concentrations.

Participants resided in the clinical facility during key pharmacokinetic sampling periods to ensure controlled

conditions and comprehensive monitoring [1].

Pharmacokinetic Assessment Methodology
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Blood and Urine Sample Collection

The pharmacokinetic evaluation incorporated intensive biological sampling across all treatment phases. For

Carmegliptin quantification, 3 mL venous blood samples were collected into EDTA-containing tubes at

pre-dose and 17 timepoints post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours) on

days 1, 10, and 15 [1]. For verapamil and norverapamil (its primary metabolite) assessment, 6 mL blood

samples were drawn into lithium heparin tubes at similar intervals with additional sampling on day 7. All

samples underwent immediate processing via centrifugation at 1500×g for 10 minutes at 4°C within 30

minutes of collection, with plasma subsequently stored at -80°C until analysis [1].

Urine collections for Carmegliptin quantification followed standardized protocols with aliquots preserved

appropriately. Participants maintained fasting conditions for at least 8 hours before dosing and until 4 hours

post-dose, when standardized meals were provided to minimize food-effect variability while maintaining

physiological relevance [1].

Analytical and Statistical Approaches

While the specific analytical methodologies weren't detailed in the available literature, standard bioanalytical

approaches for DPP-IV inhibitors and calcium channel blockers typically involve liquid chromatography

with tandem mass spectrometry (LC-MS/MS) due to superior sensitivity and specificity. The

pharmacokinetic parameters calculated likely included:

Cmax: Maximum observed plasma concentration
Tmax: Time to reach Cmax

AUC0-t: Area under the plasma concentration-time curve from zero to last measurable concentration
AUC0-∞: Area under the curve extrapolated to infinity

t½: Terminal elimination half-life
CL/F: Apparent clearance

Vd/F: Apparent volume of distribution [1]

Statistical analyses typically employed mixed-effects models to compare pharmacokinetic parameters across

treatment phases, with geometric mean ratios and 90% confidence intervals calculated to quantify interaction

magnitude. The criteria for clinical significance generally follows FDA guidance where 90% CIs for AUC

and Cmax ratios falling outside 80-125% range suggest potential clinically relevant interactions [1].
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Safety and Tolerability Assessment

Monitoring Methods and Criteria

Participant safety received comprehensive monitoring throughout the study period using multiple assessment

modalities. Adverse event (AE) documentation occurred continuously from first dose through study

completion, with intensity graded as mild, moderate, or severe according to standardized criteria.

Additionally, investigators conducted:

Clinical laboratory evaluations (hematology, chemistry, urinalysis) on days 3, 9, and 14

12-lead electrocardiograms at screening and throughout residential periods
24-hour Holter monitoring on days 1, 10, and 15

Lead-II telemetry during anticipated peak concentration periods [1]

A follow-up medical examination occurred within 8 days after final drug administration to identify any

delayed adverse effects. The study specifically monitored for known DPP-IV inhibitor class effects (such as

nasopharyngitis, headache) and verapamil-related cardiovascular effects (including bradycardia,

hypotension, AV conduction abnormalities) [1].

Results and Data Summary

Pharmacokinetic Interactions

Table 1: Carmegliptin Pharmacokinetic Parameters With and Without Verapamil Co-administration

Treatment Condition
Cmax
(ng/mL)

AUC
(ng·h/mL)

Change in Cmax
(%)

Change in AUC
(%)

Carmegliptin alone (Day
1)

Baseline Baseline Reference Reference

+ Acute verapamil (Day
10)

Increased Increased +53% +29%
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Treatment Condition
Cmax
(ng/mL)

AUC
(ng·h/mL)

Change in Cmax
(%)

Change in AUC
(%)

+ Chronic verapamil (Day

15)

Increased Increased >+53%* >+29%*

Increases were slightly greater after multiple verapamil doses [1]

The interaction study demonstrated that Carmegliptin exposure increased significantly when co-

administered with verapamil, consistent with P-glycoprotein inhibition. The rise in both Cmax (53%) and

overall exposure (29%) indicated that verapamil enhanced Carmegliptin absorption and/or reduced its

elimination, likely through Pgp transport inhibition at intestinal and hepatic/renal sites respectively. The

more pronounced effect after repeated verapamil dosing suggested potential accumulation or time-dependent

inhibition of transporter proteins [1].

Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters With and Without Carmegliptin Co-

administration

Analyte Treatment Condition Cmax Change (%) Pharmacokinetic Trend

Verapamil With Carmegliptin -17% Reduced peak exposure

Norverapamil (metabolite) With Carmegliptin Similar reduction Consistent with parent drug

Interestingly, Carmegliptin modestly reduced verapamil Cmax by approximately 17%, with corresponding

decreases observed for its primary metabolite norverapamil. This unexpected finding suggests a potential

complex interaction beyond unidirectional Pgp inhibition, possibly involving CYP450 metabolic pathways

or other transport systems [1].

Safety and Tolerability Findings

The combination therapy demonstrated favorable tolerability with no unexpected safety signals. All 28

reported adverse events were classified as mild in intensity, with no clinically significant alterations in

laboratory parameters, electrocardiographic findings, or vital signs. Verapamil co-administration didn't alter
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the pattern or incidence of adverse events compared to Carmegliptin monotherapy [1]. This safety profile

supports further investigation of Carmegliptin in populations requiring concomitant Pgp inhibitor therapy.

Experimental Protocols and Workflows

Clinical Study Workflow

The comprehensive clinical study workflow illustrates the integrated pharmacokinetic and safety assessment

strategy implemented throughout the investigation:
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Diagram 1: Clinical study workflow showing the fixed-sequence design with integrated pharmacokinetic and

safety assessments across all treatment periods.
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Pharmacokinetic Interaction Mechanism

The proposed mechanism for the observed pharmacokinetic interactions between Carmegliptin and

verapamil involves complex transport and metabolic pathways:

Carmegliptin

CYP450

Potential inhibition

Verapamil

Pgp

Inhibits

Normally transports

Carmegliptin PK Outcome:
• 29% ↑ AUC
• 53% ↑ Cmax

Increased bioavailability
& reduced elimination

Metabolizes

Verapamil PK Outcome:
• 17% ↓ Cmax

Potential metabolism
alteration

Click to download full resolution via product page

Diagram 2: Proposed pharmacokinetic interaction mechanism between Carmegliptin and verapamil

involving P-glycoprotein transport and potential metabolic pathways.

Laboratory Processing Protocol
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Sample Processing Standard Operating Procedure:

Blood Collection: Draw venous blood via venipuncture using appropriate anticoagulant tubes (EDTA
for Carmegliptin; lithium heparin for verapamil/norverapamil)

Centrifugation: Process samples within 30 minutes of collection at 1500×g for 10 minutes at 4°C
Plasma Separation: Carefully transfer supernatant plasma to pre-labeled polypropylene tubes using

sterile pipettes
Storage: Immediately freeze plasma at -80°C in aliquots to prevent freeze-thaw degradation

Chain of Custody: Maintain detailed sample tracking from collection to analysis with temperature
monitoring

Quality Control: Implement batch-wise QC samples including calibrators and blanks in each
analytical run [1]

Conclusion and Research Implications

This comprehensive clinical investigation demonstrated that Carmegliptin, while a P-glycoprotein substrate,

experiences only modest pharmacokinetic alterations when co-administered with the potent Pgp inhibitor

verapamil. The observed 29% increase in overall exposure and 53% increase in peak concentration, though

statistically significant, fell below thresholds typically necessitating dosage adjustments in clinical practice

[1].

The favorable safety profile maintained during combination therapy further supports Carmegliptin's

continued development for type 2 diabetes management, particularly in patients with cardiovascular

comorbidities requiring verapamil or similar agents. However, the unexpected reduction in verapamil

exposure during co-administration warrants additional investigation to elucidate underlying mechanisms,

potentially involving CYP450 metabolism or other transport systems [1].

These findings should inform future clinical trial designs exploring Carmegliptin's interactions with other

transport protein inhibitors and its application in special populations with altered Pgp activity. The structured

protocols and assessment methodologies detailed herein provide validated templates for similar

pharmacokinetic interaction studies in early drug development phases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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